molecular formula C6H14ClNO2 B13219194 (4-Methoxypyrrolidin-2-yl)methanol hydrochloride

(4-Methoxypyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B13219194
M. Wt: 167.63 g/mol
InChI Key: JZJNYGFWGCTQFQ-UHFFFAOYSA-N
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Description

(4-Methoxypyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 4-methoxypyrrolidine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process generally includes:

    Reactor Type: Batch reactors.

    Purification: Crystallization or recrystallization from suitable solvents.

    Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxypyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the methanol group to a methyl group.

    Substitution: Nucleophilic substitution reactions at the methanol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 4-methoxypyrrolidine-2-carboxylic acid.

    Reduction: Formation of 4-methoxypyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Methoxypyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxypyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathways Involved: Various biochemical pathways, including those related to neurotransmission and inflammation.

Comparison with Similar Compounds

  • **(2S,4R)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
  • **(2R,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
  • **(2-Chloro-4-pyridinyl)methanol

Uniqueness: (4-Methoxypyrrolidin-2-yl)methanol hydrochloride is unique due to its specific methoxy substitution on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(4-methoxypyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H

InChI Key

JZJNYGFWGCTQFQ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)CO.Cl

Origin of Product

United States

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